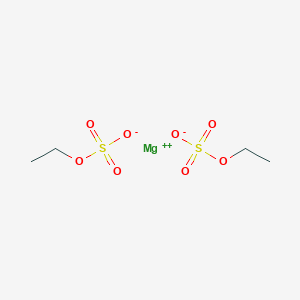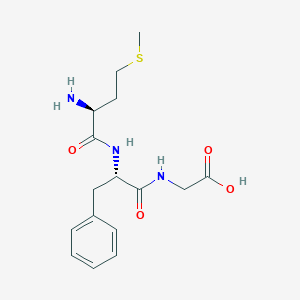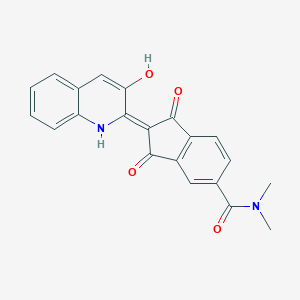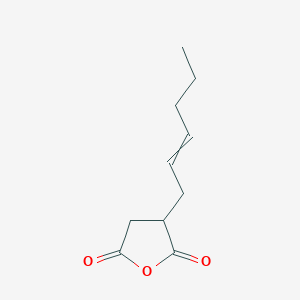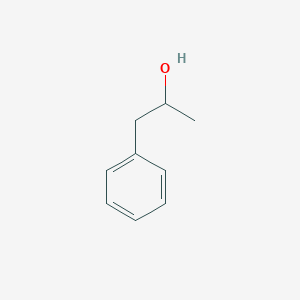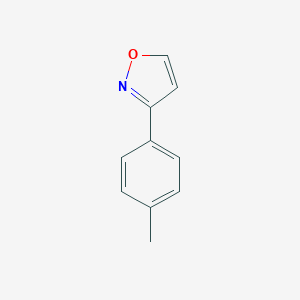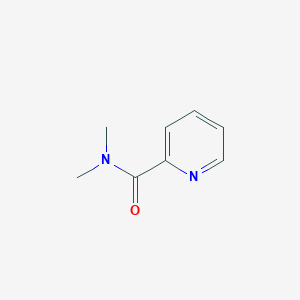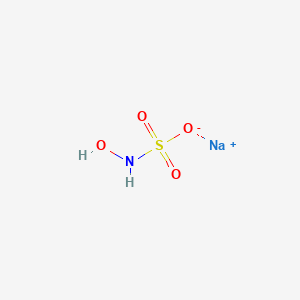
Sodium hydroxysulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydroxysulphamate, also known as sodium sulfohydroxamic acid, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a variety of applications in biochemistry, pharmacology, and other fields. In
科学的研究の応用
Sodium hydroxysulphamate has a wide range of applications in scientific research. It is commonly used as a reagent in biochemistry and pharmacology experiments due to its ability to chelate metal ions. This property makes it useful in the study of metalloproteins and metalloenzymes. It is also used as a reducing agent in organic chemistry reactions and as a stabilizer in the production of polymers.
作用機序
The mechanism of action of Sodium hydroxysulphamate hydroxysulphamate is complex and not fully understood. It is known to act as a chelating agent, binding to metal ions and disrupting their function. It has also been shown to have antioxidant properties and may act as a free radical scavenger in some systems.
Biochemical and Physiological Effects:
Sodium hydroxysulphamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some metalloproteins and metalloenzymes, leading to changes in cellular function. It has also been shown to have antioxidant properties and may protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using Sodium hydroxysulphamate hydroxysulphamate in lab experiments is its ability to chelate metal ions. This property makes it useful in the study of metalloproteins and metalloenzymes. It is also relatively easy to synthesize and purify, making it a convenient reagent to work with. However, Sodium hydroxysulphamate hydroxysulphamate can be unstable in some conditions and may decompose over time, limiting its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving Sodium hydroxysulphamate hydroxysulphamate. One area of interest is the development of new synthetic methods for producing the compound. Another potential direction is the study of its antioxidant properties and potential therapeutic applications in diseases involving oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of Sodium hydroxysulphamate hydroxysulphamate and its effects on cellular function.
合成法
Sodium hydroxysulphamate is typically synthesized by reacting hydroxylamine with Sodium hydroxysulphamate bisulfite. The reaction occurs in an aqueous solution and is typically carried out at a temperature of around 60-70°C. The resulting product is then purified through a series of recrystallization steps to obtain a pure form of Sodium hydroxysulphamate hydroxysulphamate.
特性
CAS番号 |
14691-72-6 |
|---|---|
製品名 |
Sodium hydroxysulphamate |
分子式 |
H2NNaO4S |
分子量 |
135.08 g/mol |
IUPAC名 |
sodium;N-hydroxysulfamate |
InChI |
InChI=1S/H3NO4S.Na/c2-1-6(3,4)5;/h1-2H,(H,3,4,5);/q;+1/p-1 |
InChIキー |
NFJBRDKUFDWAKQ-UHFFFAOYSA-M |
異性体SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
正規SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
14691-72-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




]-](/img/structure/B81546.png)

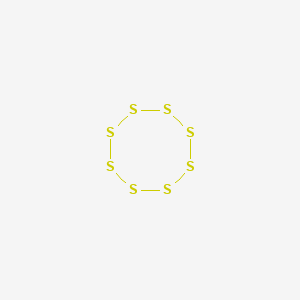

![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
